2-(4-Aminobenzenesulfonyl)propanenitrile
Description
2-(4-Aminobenzenesulfonyl)propanenitrile is a nitrile-containing aromatic sulfonamide derivative. Its molecular structure features a propanenitrile backbone substituted with a 4-aminobenzenesulfonyl group.
Properties
IUPAC Name |
2-(4-aminophenyl)sulfonylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-7(6-10)14(12,13)9-4-2-8(11)3-5-9/h2-5,7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDHJSJFUGTBQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)S(=O)(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(4-Aminobenzenesulfonyl)propanenitrile typically involves the following key steps:
- Introduction of the sulfonyl group on the aromatic amine (p-aminobenzene).
- Attachment of the propanenitrile side chain.
- Control of substitution pattern and purity through selective nitration, reduction, or sulfonylation reactions.
Preparation via Sulfonylation of 4-Aminobenzene Derivatives
One common approach is the sulfonylation of 4-aminobenzene derivatives with appropriate propanenitrile precursors or their activated derivatives.
- Sulfonyl Chloride Route: 4-Aminobenzenesulfonyl chloride can react with propanenitrile or its derivatives under controlled conditions to form the target compound.
- Catalysts and Solvents: Reactions are often carried out in polar aprotic solvents such as acetonitrile or tetrahydrofuran, with bases like caesium carbonate to facilitate nucleophilic substitution.
Palladium-Catalyzed Coupling Methods
Recent synthetic advances include palladium-catalyzed cross-coupling reactions to form the sulfonylated aromatic nitrile:
- Catalyst: Palladium complexes with triphenylphosphine ligands are used.
- Reaction Conditions: The reaction is typically conducted in tetrahydrofuran or 1,4-dioxane at moderate temperatures.
- Bases: Caesium carbonate or similar bases are employed to deprotonate and activate substrates.
- Outcome: These methods allow for high regioselectivity and yield of this compound derivatives.
Nitration and Reduction Routes
An alternative method involves nitration of diphenylpropane derivatives followed by reduction:
- Nitration: 2,2-diphenylpropane is nitrated using a mixture of nitric and sulfuric acids to yield dinitro compounds with a high content of the 4,4'-isomer.
- Isolation: The 4,4'-isomer can be purified by recrystallization from solvents such as toluene or xylene.
- Reduction: The nitro groups are then reduced to amino groups, yielding this compound after sulfonylation steps.
Detailed Process Example from Patent Literature
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield |
|---|---|---|---|
| Sulfonyl chloride route | Straightforward, widely used | Requires sulfonyl chloride, corrosive reagents | Moderate to high |
| Palladium-catalyzed coupling | High selectivity, mild conditions | Expensive catalysts, sensitive to moisture | High |
| Nitration and reduction route | Accessible starting materials, high regioselectivity | Multi-step, requires careful purification | High (after purification) |
Research Findings and Notes
- The nitration step must be carefully controlled to maximize the 4,4'-isomer, which is crucial for the desired substitution pattern.
- Recrystallization solvents significantly affect purity and yield; aromatic solvents like toluene and xylene are preferred.
- Palladium-catalyzed methods offer a modern alternative with fewer steps and better environmental profiles but require optimization of catalysts and bases.
- The presence of bases such as caesium carbonate improves reaction efficiency in coupling reactions by neutralizing acids formed during the process.
Summary Table of Key Reaction Parameters
| Parameter | Nitration/Reduction Route | Palladium-Catalyzed Coupling Route | Sulfonyl Chloride Route |
|---|---|---|---|
| Starting Material | 2,2-Diphenylpropane | 4-Aminobenzenesulfonyl derivatives | 4-Aminobenzenesulfonyl chloride |
| Solvent | Chloroform, toluene, xylene | Tetrahydrofuran, 1,4-dioxane | Acetonitrile, tetrahydrofuran |
| Catalyst/Base | None (nitration), Pd catalyst (reduction) | Pd(PPh3) complexes, caesium carbonate | Base such as pyridine or caesium carbonate |
| Temperature | 0-30 °C (nitration), room temp to reflux (coupling) | 50-80 °C | Room temperature to moderate heating |
| Purification | Recrystallization | Chromatography or crystallization | Crystallization |
| Yield | Up to 99% theoretical (nitration), high after reduction | High (typically >80%) | Moderate to high |
Chemical Reactions Analysis
2-(4-Aminobenzenesulfonyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the nitrile group to an amine group.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to achieve the desired transformations. Major products formed from these reactions include sulfonic acids, amines, and substituted aromatic compounds .
Scientific Research Applications
2-(4-Aminobenzenesulfonyl)propanenitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Mechanism of Action
The mechanism of action of 2-(4-Aminobenzenesulfonyl)propanenitrile involves its interaction with specific molecular targets and pathways. For example, its sulfonyl group can form strong interactions with enzymes or receptors, leading to inhibition or activation of biological processes. The nitrile group can also participate in covalent bonding with nucleophilic sites in proteins or other biomolecules, affecting their function .
Comparison with Similar Compounds
Key Observations
Substituent Influence on Bioactivity: The 4-aminobenzenesulfonyl group in the target compound may enhance binding to sulfonamide-sensitive biological targets, similar to antimicrobial agents . In contrast, the quinazolinone derivative (from ) exhibits kinase inhibition due to its heterocyclic core, demonstrating how ring systems dictate pharmacological profiles .
Reactivity Differences: Bromine in 2-[(4-bromophenyl)sulfonyl]-2-methylpropanenitrile facilitates halogen-based coupling reactions (e.g., Suzuki-Miyaura), whereas the amino group in the target compound is more suited for nucleophilic substitutions . The dinitrile compound () shows higher reactivity in cycloaddition or polymerization reactions compared to mononitriles .
Commercial and Synthetic Viability: The discontinued status of 2-(4-Aminobenzenesulfonyl)propanenitrile contrasts with the commercially available 2-(4-isobutylphenyl)propanenitrile, which is prioritized for ibuprofen synthesis .
Biological Activity
2-(4-Aminobenzenesulfonyl)propanenitrile, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C10H12N2O2S
- Molecular Weight : 224.28 g/mol
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that this compound exhibits:
- Antimicrobial Activity : It has shown effectiveness against certain bacterial strains, potentially due to its ability to inhibit bacterial cell wall synthesis.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of apoptotic pathways.
- Anti-inflammatory Effects : The compound appears to reduce inflammatory responses, which could be beneficial in treating chronic inflammatory diseases.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The sulfonamide moiety may interact with enzymes involved in folate synthesis, thereby inhibiting bacterial growth.
- Apoptosis Induction : Research indicates that the compound can activate caspase pathways leading to programmed cell death in tumor cells.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antimicrobial Efficacy Study :
- A study evaluated the antibacterial activity against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial properties.
-
Anticancer Activity :
- In vitro assays conducted on human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of exposure.
-
Inflammation Model :
- A murine model of inflammation was used to assess the anti-inflammatory effects. The compound significantly reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) when administered at a dosage of 10 mg/kg body weight.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(4-Aminobenzenesulfonyl)propanenitrile, and what key reaction parameters influence yield?
- Methodological Answer: The synthesis typically involves sulfonation of a phenylpropanenitrile precursor followed by amination. For example, nitration of a benzenesulfonyl intermediate followed by reduction (e.g., using hydrogenation or catalytic methods) can yield the amino group. Key parameters include reaction temperature (optimized between 60–80°C for sulfonation), choice of reducing agents (e.g., Pd/C for nitro group reduction), and solvent polarity to stabilize intermediates . Monitoring via TLC or HPLC is critical to track reaction progress and minimize byproducts.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy: H and C NMR are essential for confirming the sulfonyl, nitrile, and aromatic proton environments. The sulfonyl group typically deshields adjacent protons, appearing as distinct downfield signals (~7.5–8.5 ppm).
- IR Spectroscopy: Strong absorbance bands for the sulfonyl group (1150–1350 cm) and nitrile (2200–2250 cm) validate functional groups.
- X-ray Crystallography: For structural elucidation, single-crystal XRD resolves bond angles and confirms stereochemistry, though crystallization may require slow evaporation in polar solvents like DMSO .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer: The compound’s sulfonamide and nitrile groups make it a candidate for enzyme inhibition studies. For example:
- Enzyme Inhibition: Design assays using purified enzymes (e.g., carbonic anhydrase) to evaluate competitive inhibition via spectrophotometric monitoring of substrate conversion. Adjust pH to match physiological conditions (e.g., pH 7.4) .
- Drug Precursor: Modify the nitrile group via hydrolysis to carboxylic acids or coupling reactions to generate derivatives with enhanced bioavailability .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to minimize byproducts?
- Methodological Answer:
- Catalyst Screening: Test transition-metal catalysts (e.g., Ni or Pd) for nitro group reduction to avoid over-reduction or incomplete conversion.
- Solvent Optimization: Use aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates during sulfonation.
- Byproduct Analysis: Employ LC-MS to identify side products (e.g., sulfonic acid derivatives) and adjust stoichiometry or reaction time accordingly .
Q. How should researchers address contradictions in biological activity data across different studies?
- Methodological Answer:
- Assay Standardization: Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to isolate variables.
- Structural Analogs: Compare activity with structurally similar compounds (e.g., 2-(4-Formylphenoxy)propanenitrile or brominated analogs) to identify substituent effects. For example, replacing the sulfonyl group with a carbonyl alters electron density and binding affinity .
- Meta-Analysis: Use statistical tools (e.g., ANOVA) to reconcile discrepancies in IC values reported across labs .
Q. What computational methods are used to predict interactions between this compound and biological targets?
- Methodological Answer:
- Molecular Docking: Utilize software like AutoDock Vina to model binding poses with target proteins (e.g., sulfonamide-binding enzymes). Parameterize force fields to account for sulfonyl group polarity.
- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, H-bond acceptors, and topological polar surface area to predict bioavailability .
Q. What strategies are recommended for elucidating the mechanism of action in enzyme inhibition studies?
- Methodological Answer:
- Kinetic Studies: Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). Vary substrate concentrations while maintaining inhibitor levels.
- Mutagenesis: Engineer enzyme variants (e.g., Ala-scanning) to identify residues critical for binding. Pair with ITC (isothermal titration calorimetry) to measure binding enthalpy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
